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Compound of Interest

Compound Name:
3-Chloro-4-methoxyaniline

hydrochloride

Cat. No.: B1590539 Get Quote

3-Chloro-4-methoxyaniline, also known as 3-chloro-p-anisidine, is an aromatic amine that

serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.

[1][2][3] Its utility is particularly pronounced in the pharmaceutical and dye industries, where it

functions as a foundational scaffold for constructing active pharmaceutical ingredients (APIs)

and vibrant colorants.[1][4] The chemical persona of this molecule is defined by the electronic

interplay of three key functional groups attached to a benzene ring: a nucleophilic amino group,

an electron-donating methoxy group, and an electron-withdrawing chloro group.[4][5]

Understanding the nuanced effects of these substituents is paramount for any researcher

aiming to leverage this compound's synthetic potential. This guide provides a deep dive into the

core reactivity of 3-Chloro-4-methoxyaniline, grounding theoretical principles in practical, field-

proven insights.

Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and safety hazards is a non-

negotiable prerequisite for its use in a research setting.
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Property Value Source(s)

Molecular Formula C₇H₈ClNO [6][7]

Molecular Weight 157.60 g/mol [6][7]

CAS Number 5345-54-0 [1][2]

Appearance
Off-white to yellowish or brown

solid/flakes
[1][4]

Melting Point 50-55 °C [2][8]

Flash Point 113 °C (235.4 °F) - closed cup [9]

Solubility

Sparingly soluble in water;

more soluble in polar organic

solvents like ethanol and

methanol.

[1][4]

pKa 4.14 ± 0.10 (Predicted) [1][8]

Core Safety Directive: 3-Chloro-4-methoxyaniline is classified as harmful if swallowed (Acute

Toxicity 4, Oral).[6][9] Standard laboratory personal protective equipment (PPE), including

gloves, safety glasses, and a dust mask, is mandatory.[9] All manipulations should be

performed in a well-ventilated area or chemical fume hood.[10] It is incompatible with strong

oxidizing agents, acids, acid chlorides, and acid anhydrides.[11]

The Electronic Architecture: Understanding the
Basis of Reactivity
The reactivity of 3-Chloro-4-methoxyaniline is not random; it is a direct consequence of the

electronic effects exerted by its substituents on the aromatic ring. The amino (-NH₂) and

methoxy (-OCH₃) groups are powerful activating groups, while the chloro (-Cl) group is a

deactivating group.

Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both groups possess lone pairs of electrons on

the nitrogen and oxygen atoms, respectively. These lone pairs are delocalized into the

benzene ring through resonance. This effect, known as a positive mesomeric effect (+M),
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significantly increases the electron density of the ring, particularly at the ortho and para

positions relative to each group. This heightened electron density makes the ring highly

susceptible to attack by electrophiles.[12]

Chloro (-Cl) Group: The chlorine atom is highly electronegative and withdraws electron

density from the ring via the sigma bond (a negative inductive effect, -I). This effect

deactivates the ring, making it less reactive towards electrophiles than benzene itself.

However, chlorine also has lone pairs that can be donated into the ring via resonance (+M

effect). While this resonance effect is weaker than its inductive withdrawal, it is sufficient to

direct incoming electrophiles to the ortho and para positions.

Net Effect: The powerful activating effects of the amino and methoxy groups overwhelmingly

dominate the deactivating effect of the chlorine. The result is a highly activated aromatic

system where electrophilic attack is strongly favored at the positions ortho and para to the -NH₂

and -OCH₃ groups.

Caption: Generalized workflow for Electrophilic Aromatic Substitution.

Causality in Practice: The Challenge of Over-Reactivity

The high activation of the ring presents a significant experimental challenge: a tendency

towards poly-substitution. For instance, direct bromination of aniline with bromine water yields

2,4,6-tribromoaniline almost instantaneously. [12]To achieve controlled mono-substitution on 3-

Chloro-4-methoxyaniline, the powerful activating effect of the amino group must be temporarily

moderated. This is expertly achieved by converting it into an acetamide (-NHCOCH₃) group

through acylation. The acetyl group is still ortho-, para-directing but is less activating, allowing

for selective mono-substitution. The protecting group can then be easily removed by hydrolysis

to regenerate the amine.

Reactions Involving the Amino Group: Diazotization
The primary amino group is a versatile functional handle, most notably for its ability to form a

diazonium salt upon reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid

like HCl) at low temperatures (0-5 °C). This diazonium intermediate is highly valuable as it can

be displaced by a wide variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH) in Sandmeyer or

related reactions, allowing for diverse synthetic transformations that are otherwise difficult to

achieve.
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Nucleophilic Aromatic Substitution (SNAr)
SNAr involves the attack of a nucleophile on an aromatic ring, displacing a leaving group.

[13]This mechanism requires the ring to be electron-deficient, typically achieved by the

presence of strong electron-withdrawing groups (like -NO₂) at the ortho and/or para positions to

the leaving group. [13][14] For 3-Chloro-4-methoxyaniline, the chlorine atom is a potential

leaving group. However, the ring is strongly activated (electron-rich) due to the -NH₂ and -

OCH₃ groups. These groups destabilize the negatively charged Meisenheimer complex

intermediate required for the SNAr mechanism. Consequently, 3-Chloro-4-methoxyaniline does

not readily undergo nucleophilic aromatic substitution under standard conditions. This

resistance is a key aspect of its reactivity profile.

Synthesis Protocol: Reduction of 2-Chloro-4-
nitroanisole
A common and industrially relevant method for preparing substituted anilines is the reduction of

the corresponding nitro compound. This approach offers high yields and selectivity. [15][16]

2-Chloro-4-nitroanisole
(Starting Material)

Reduction Step
(e.g., Fe/HCl or Catalytic Hydrogenation)

Reaction Workup
(Neutralization, Extraction)

Purification
(Recrystallization or Distillation)

3-Chloro-4-methoxyaniline
(Final Product)
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Click to download full resolution via product page

Caption: A typical synthetic route to 3-Chloro-4-methoxyaniline.

Experimental Protocol: Iron-Mediated Reduction
This protocol describes a classic Béchamp reduction, a trustworthy and scalable method. The

causality behind this choice lies in its cost-effectiveness and operational simplicity compared to

catalytic hydrogenation, which requires specialized pressure equipment.

Reaction Setup:

To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux

condenser, and dropping funnel, add iron powder (5 eq.) and a 1:1 mixture of ethanol and

water.

Add a catalytic amount of concentrated hydrochloric acid (HCl) to activate the iron surface.

Heat the slurry to a gentle reflux (approx. 80-90 °C).

Addition of Starting Material:

Dissolve 2-chloro-4-nitroanisole (1 eq.) in ethanol.

Add the solution dropwise to the refluxing iron slurry over a period of 1-2 hours. The

reaction is exothermic; control the addition rate to maintain a steady reflux.

Reaction Monitoring & Completion:

The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing

the disappearance of the starting material spot.

After the addition is complete, maintain the reflux for an additional 2-3 hours to ensure the

reaction goes to completion.

Workup and Isolation:

Once the reaction is complete, cool the mixture to room temperature.
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Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate

(NaHCO₃) or sodium carbonate (Na₂CO₃) until the mixture is basic (pH > 8).

Trustworthiness Check: This step is critical. It quenches the reaction and precipitates iron

salts as hydroxides, separating them from the organic product.

Filter the hot solution through a pad of Celite® to remove the iron sludge. Wash the filter

cake thoroughly with hot ethanol.

Combine the filtrates and remove the ethanol under reduced pressure using a rotary

evaporator.

Purification:

The resulting crude product can be extracted into a suitable organic solvent like ethyl

acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), and concentrate in vacuo.

The final product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or hexanes/ethyl acetate) to yield 3-Chloro-4-methoxyaniline as a crystalline

solid.

Conclusion
The basic reactivity of 3-Chloro-4-methoxyaniline is a compelling case study in the directing

and activating effects of substituents on an aromatic ring. It is a highly activated system, primed

for electrophilic aromatic substitution, with reactivity so pronounced that protective strategies

are often required for controlled outcomes. Conversely, it is deactivated towards nucleophilic

aromatic substitution. This predictable yet nuanced reactivity, coupled with the synthetic

versatility of its amino group, firmly establishes 3-Chloro-4-methoxyaniline as an indispensable

building block for researchers in drug discovery and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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